molecular formula C27H25NO3 B14976720 4-(4-methylphenyl)-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-(4-methylphenyl)-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14976720
M. Wt: 411.5 g/mol
InChI Key: CDZABLLXCCAVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-METHYLPHENYL)-9-(3-PHENYLPROPYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with methylphenyl and phenylpropyl groups

Preparation Methods

The synthesis of 4-(4-METHYLPHENYL)-9-(3-PHENYLPROPYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common synthetic route involves the use of secondary amides and acyl chlorides in the presence of an iridium catalyst. This one-pot reaction is known for its efficiency and mild reaction conditions, yielding the desired oxazin-4-one derivatives . Industrial production methods may involve scaling up this process while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-(4-METHYLPHENYL)-9-(3-PHENYLPROPYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the chromene or oxazine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the complexity of the molecule.

Scientific Research Applications

4-(4-METHYLPHENYL)-9-(3-PHENYLPROPYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-METHYLPHENYL)-9-(3-PHENYLPROPYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

4-(4-METHYLPHENYL)-9-(3-PHENYLPROPYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

4-(4-methylphenyl)-9-(3-phenylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C27H25NO3/c1-19-9-11-21(12-10-19)23-16-26(29)31-27-22(23)13-14-25-24(27)17-28(18-30-25)15-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15,17-18H2,1H3

InChI Key

CDZABLLXCCAVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CCCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.